molecular formula C19H29N3O2 B2781263 N,N-dimethyl-4-((2-phenylbutanamido)methyl)piperidine-1-carboxamide CAS No. 2034283-03-7

N,N-dimethyl-4-((2-phenylbutanamido)methyl)piperidine-1-carboxamide

Cat. No. B2781263
M. Wt: 331.46
InChI Key: VOVYIMBPPMJNRB-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for DM235 were not found, piperidine derivatives are generally synthesized through intra- and intermolecular reactions . A practical and facile synthesis of various N-methyl imines was conducted at 85 °C using 4,4′-trimethylenedipiperidine as a safe and green catalyst .

Scientific Research Applications

Allosteric Modulation of Cannabinoid Receptors

Research on indole-2-carboxamides reveals the importance of structural elements for allosteric modulation of the cannabinoid type 1 receptor (CB1). Key structural requirements include chain length at the C3-position, an electron-withdrawing group at the C5-position, linker length between the amide bond and phenyl ring, and amino substituents on the phenyl ring. These modifications impact binding affinity and cooperativity, suggesting potential applications in developing CB1 receptor modulators (Khurana et al., 2014).

Anticonvulsant Activities

Piperidinecarboxamide derivatives have been synthesized and evaluated for their anticonvulsant activities. Structural variations, such as substituent changes on the aromatic ring and modifications of the piperidine ring nitrogen, demonstrate significant effects on activity. These studies provide insights into developing new anticonvulsant agents (Ho, Crider, & Stables, 2001).

Anti-angiogenic and DNA Cleavage Activities

Novel piperidine-4-carboxamide derivatives exhibit significant anti-angiogenic and DNA cleavage activities. The presence of electron-donating and withdrawing groups at specific positions of the phenyl ring determines their potency as anticancer agents, highlighting their potential in cancer therapy (Kambappa et al., 2017).

Opioid Receptor Antagonism

trans-3,4-Dimethyl-4-(3-carboxamidophenyl)piperidines represent a new class of micro opioid receptor antagonists. The structure-activity relationship studies of these compounds have led to the identification of ligands with high affinity towards human micro opioid receptors, offering insights into opioid receptor modulation (Le Bourdonnec et al., 2003).

PET Imaging for Neuroinflammation

[11C]CPPC, a PET radiotracer specific for CSF1R, a microglia-specific marker, demonstrates potential in imaging reactive microglia and assessing neuroinflammation in vivo. This application is crucial for understanding neuroinflammatory contributions to neuropsychiatric disorders and the development of therapeutics targeting neuroinflammation (Horti et al., 2019).

Future Directions

Future research could focus on further elucidating the properties and potential applications of DM235. Given the importance of piperidine derivatives in pharmaceuticals , DM235 could be a promising area of study.

properties

IUPAC Name

N,N-dimethyl-4-[(2-phenylbutanoylamino)methyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O2/c1-4-17(16-8-6-5-7-9-16)18(23)20-14-15-10-12-22(13-11-15)19(24)21(2)3/h5-9,15,17H,4,10-14H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOVYIMBPPMJNRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCC2CCN(CC2)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-4-((2-phenylbutanamido)methyl)piperidine-1-carboxamide

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